1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone is a chemical compound with the molecular formula C17H15N3OS. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone typically involves the reaction of 1-(4-Hydroxyphenyl)ethanone with 4-phenyl-1,3-thiazol-2-ylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Scientific Research Applications
1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological research.
Medicine: Due to its diverse biological activities, it is being investigated for its potential use in developing new drugs for treating infections and cancer.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit the growth of microbial cells by interfering with their metabolic processes .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-YL)hydrazone can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Bleomycin: An antineoplastic drug used in cancer treatment.
Tiazofurin: An antineoplastic drug with cytotoxic properties.
Properties
Molecular Formula |
C17H15N3OS |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-[(E)-C-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)amino]carbonimidoyl]phenol |
InChI |
InChI=1S/C17H15N3OS/c1-12(13-7-9-15(21)10-8-13)19-20-17-18-16(11-22-17)14-5-3-2-4-6-14/h2-11,21H,1H3,(H,18,20)/b19-12+ |
InChI Key |
GZNKGDUYCXZWJA-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=C(C=C3)O |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.